(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride
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Overview
Description
The compound “(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple ether linkages and a methanobenzofuroisoquinoline core, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the methanobenzofuroisoquinoline core and the subsequent attachment of the polyether side chain. Typical synthetic routes may include:
Formation of the Core Structure: This step may involve cyclization reactions, such as the Pictet-Spengler reaction, to form the isoquinoline core.
Attachment of the Polyether Side Chain: This step may involve nucleophilic substitution reactions to attach the polyether chain to the core structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The methoxy groups may be susceptible to oxidation under certain conditions.
Reduction: The isoquinoline core may undergo reduction reactions to form different derivatives.
Substitution: The polyether side chain may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the isoquinoline core may yield tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other methanobenzofuroisoquinoline derivatives or polyether compounds. Examples include:
- (4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol
- (4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol
Uniqueness
The uniqueness of this compound may lie in its specific combination of the methanobenzofuroisoquinoline core and the polyether side chain, which may confer unique chemical and biological properties.
Properties
CAS No. |
1211231-53-6 |
---|---|
Molecular Formula |
C31H50ClNO10 |
Molecular Weight |
632.2 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride |
InChI |
InChI=1S/C31H49NO10.ClH/c1-32-9-8-30-27-23-4-5-24(35-3)28(27)42-29(30)25(6-7-31(30,33)26(32)22-23)41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-34-2;/h4-5,25-26,29,33H,6-22H2,1-3H3;1H/t25-,26+,29-,30-,31+;/m0./s1 |
InChI Key |
CLBKKYRJPBVTAF-SZBRMOEGSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC.Cl |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)OCCOCCOCCOCCOCCOCCOC.Cl |
Origin of Product |
United States |
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